molecular formula C8H14BrN3 B13159212 3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13159212
M. Wt: 232.12 g/mol
InChI Key: IBDCPAXXHPPDTQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo-substituted alkyl chain and two methyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-2-methylpropylamine and 4,5-dimethyl-1H-1,2,4-triazole.

    Reaction Conditions: The two starting materials are reacted under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like sodium hydroxide or potassium carbonate, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: Similar in structure but lacks the triazole ring.

    4,5-Dimethyl-1H-1,2,4-triazole: Lacks the bromo-substituted alkyl chain.

    3-(2-Bromoethyl)-4,5-dimethyl-4H-1,2,4-triazole: Similar but with a different alkyl chain length.

Uniqueness

3-(3-Bromo-2-methylpropyl)-4,5-dimethyl-4H-1,2,4-triazole is unique due to the combination of the bromo-substituted alkyl chain and the triazole ring. This combination imparts specific chemical reactivity and potential biological activity that is not observed in the similar compounds listed above.

Properties

Molecular Formula

C8H14BrN3

Molecular Weight

232.12 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C8H14BrN3/c1-6(5-9)4-8-11-10-7(2)12(8)3/h6H,4-5H2,1-3H3

InChI Key

IBDCPAXXHPPDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CC(C)CBr

Origin of Product

United States

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